molecular formula CH3(CH2)5CH(OH)CH3<br>C8H18O<br>C8H18O B3425377 2-Octanol CAS No. 25339-16-6

2-Octanol

Cat. No.: B3425377
CAS No.: 25339-16-6
M. Wt: 130.23 g/mol
InChI Key: SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Description

Octan-2-ol is an octanol carrying the hydroxy group at position 2. It has a role as a volatile oil component and a plant metabolite. It is an octanol and a secondary alcohol.
2-Octanol is a natural product found in Aspalathus linearis, Curcuma wenyujin, and other organisms with data available.

Properties

IUPAC Name

octan-2-ol
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InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
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InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(C)O
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Molecular Formula

Record name 2-OCTANOL
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DSSTOX Substance ID

DTXSID0027014
Record name 2-Octanol
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Molecular Weight

130.23 g/mol
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Physical Description

Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid
Record name 2-Octanol
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Boiling Point

179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C
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Flash Point

76 °C
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Solubility

In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents
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Density

0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°)
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32
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Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.
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Color/Form

Liquid, Colorless liquid

CAS No.

123-96-6, 25339-16-6, 4128-31-8
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Melting Point

-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol
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2-Octanol

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